tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate
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Overview
Description
(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE is an organic compound that features a complex structure with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE typically involves the reaction of tetrahydropyran derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or tetrahydropyran ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar structures that also feature the tetrahydropyran ring.
Carbamates: Other carbamate compounds that share the carbamate functional group.
Uniqueness
(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-9(14-12(16)18-13(2,3)4)11(15)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
ROMFNUGSXNIIRR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1CCOCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)C1CCOCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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